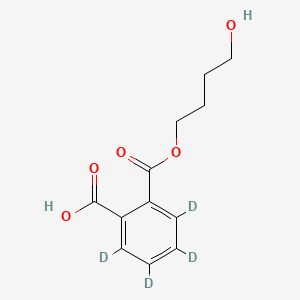

1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester is a deuterated derivative of bis(4-hydroxybutyl) terephthalate. . It is a stable isotope-labeled compound, which makes it valuable for scientific studies that require precise tracking of molecular interactions.

Vorbereitungsmethoden

The synthesis of 1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester involves the esterification of 1,2-Benzenedicarboxylic Acid-d4 with 4-hydroxybutanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Analyse Chemischer Reaktionen

1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester has a wide range of applications in scientific research:

Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature, which helps in studying molecular structures and dynamics.

Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the metabolism of related compounds.

Medicine: It is used in drug development and pharmacokinetic studies to track the distribution and elimination of drugs in the body.

Industry: The compound is utilized in the production of high-performance polymers and plasticizers, enhancing the properties of materials used in various industrial applications.

Wirkmechanismus

The mechanism of action of 1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterated compound acts as a tracer, allowing researchers to monitor the transformation and movement of molecules within biological systems. The deuterium atoms provide a distinct signal in NMR spectroscopy, facilitating the identification and quantification of metabolites .

Vergleich Mit ähnlichen Verbindungen

1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester can be compared with other similar compounds, such as:

Phthalic Acid (1,2-Benzenedicarboxylic Acid): A non-deuterated version used in the production of plasticizers and resins.

Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Used in the manufacture of high-performance polymers and coatings.

Terephthalic Acid (1,4-Benzenedicarboxylic Acid): A key raw material in the production of polyethylene terephthalate (PET) for plastic bottles and fibers.

The uniqueness of this compound lies in its deuterated nature, which provides distinct advantages in analytical and research applications.

Biologische Aktivität

1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester, also known by its CAS number 1346600-32-5, is a stable isotope-labeled compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other relevant bioactivities based on diverse research findings.

- Molecular Formula : C12H10D4O5

- Molecular Weight : 242.26 g/mol

- SMILES Notation : [2H]c1c([2H])c([2H])c(C(=O)OCCCCO)c(C(=O)O)c1[2H]

Antimicrobial Activity

Research has indicated that derivatives of 1,2-benzenedicarboxylic acid exhibit significant antimicrobial properties. For instance, a study on the butyldecyl ester isolated from Acacia nilotica demonstrated substantial antibacterial activity against various pathogens including Salmonella Typhi and Staphylococcus aureus. The zones of inhibition ranged from 27 to 32 mm, indicating strong efficacy against these microbes .

Cytotoxic Activity

The cytotoxic effects of related compounds have been extensively studied. A notable investigation involved the compound DMEHE (a derivative of 1,2-benzenedicarboxylic acid) which was tested against several cancer cell lines including HepG2 and MCF-7. The results showed IC50 values of 42 µg/ml for HepG2 and 100 µg/ml for MCF-7 cells, indicating significant cytotoxicity . The study concluded that DMEHE exhibited selective toxicity towards cancer cells while showing lower toxicity to normal cell lines such as NIH 3T3 and HaCaT.

Table 1: Cytotoxic Activity of DMEHE

| Cell Line | IC50 (µg/ml) | Viability (%) |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| HaCaT | >250 | 82.23 |

| NIH 3T3 | >500 | 96.11 |

The cytotoxic mechanism of compounds like DMEHE involves interference with cellular functions such as apoptosis and cell cycle regulation. Morphological changes observed in treated cancer cells suggest that these compounds may induce apoptosis, evidenced by characteristic apoptotic features under microscopy .

Case Studies

A specific case study highlighted the isolation of a compound similar to 1,2-benzenedicarboxylic acid from Streptomyces sp. which demonstrated broad-spectrum antimicrobial activity against extended-spectrum beta-lactamase (ESBL) producing strains with MIC values ranging from 0.13 to 2.00 µg/ml . This emphasizes the potential of benzenedicarboxylic acid derivatives in therapeutic applications.

Eigenschaften

IUPAC Name |

2,3,4,5-tetradeuterio-6-(4-hydroxybutoxycarbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c13-7-3-4-8-17-12(16)10-6-2-1-5-9(10)11(14)15/h1-2,5-6,13H,3-4,7-8H2,(H,14,15)/i1D,2D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGVYBUJIQMSOZ-NMRLXUNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCO)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.